molecular formula C7H14N2O B1353633 {1,4-Diazabicyclo[2.2.2]octan-2-yl}methanol CAS No. 76950-43-1

{1,4-Diazabicyclo[2.2.2]octan-2-yl}methanol

Cat. No.: B1353633
CAS No.: 76950-43-1
M. Wt: 142.2 g/mol
InChI Key: MPJZCYUPWINKPK-UHFFFAOYSA-N
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Description

“{1,4-Diazabicyclo[2.2.2]octan-2-yl}methanol” is a chemical compound with the molecular formula C7H14N2O . It has an average mass of 142.199 Da and a monoisotopic mass of 142.110611 Da .


Synthesis Analysis

The synthesis of “this compound” and its derivatives has been described in several studies . For instance, one study describes the synthesis and characterization of novel ionic liquids with cations based on the alkyl derivatives of 1,4-diazabicyclo[2.2.2]octane (DABCO) and an anion derived from naturally occurring pelargonic acid .


Molecular Structure Analysis

The molecular structure of “this compound” is based on the 1,4-diazabicyclo[2.2.2]octane (DABCO) skeleton . DABCO is a bicyclic organic compound and a highly nucleophilic tertiary amine base .


Chemical Reactions Analysis

“this compound” and its derivatives are known to react efficiently with a variety of nucleophiles . For example, 1-alkyl-1,4-diazabicyclo[2.2.2]octan-1-ium salts, resulting from the alkylation of DABCO, can react with various nucleophiles to give piperazine products .


Physical And Chemical Properties Analysis

“this compound” is a solid at 20 degrees Celsius . It has a molecular formula of C7H14N2O and an average mass of 142.199 Da .

Scientific Research Applications

Solvate Crystallization and Structural Phase Transitions

  • Solvate Crystallization : 1,4-Diazabicyclo[2.2.2]octane perchlorate shows polymorphism influenced by temperature and pressure. When crystallized from methanol at high pressures, it forms a solvate structure with methanol, altering the H-bonding pattern and cohesion forces (Anioła, Olejniczak, & Katrusiak, 2014).
  • Structural Phase Transitions : Co-crystallization of 1,4-diazabicyclo[2.2.2]octane with 4,4′-biphenol through a mutual diffusion approach in methanol leads to reversible phase transitions, showing dielectric anomalies and structural changes at different temperatures (Ning, Zhai, & Ren, 2014).

Catalysis in Organic Synthesis

  • Organocatalysis : 1,4-Diazabicyclo[2.2.2]octane acts as an effective Lewis base catalyzing the chlorination of alkenes and synthesis of highly functionalized trans-chloro esters (Pimenta, Gusevskaya, & Alberto, 2017).
  • Methanolysis : The methanolysis of 2,5-diazabicyclo[2.2.2]octane-3,6-dione systems, leading to 4-amino-6-oxo-2-piperidinecarboxylate systems, is primarily influenced by steric hindrance from substituents (Verbist et al., 2004).
  • Synthesis Acceleration : It efficiently catalyzes the synthesis of pyrazolo[1,2-a][1,2,4]triazole-1,3-dione derivatives under ultrasound irradiation conditions, enhancing reaction speed and yield (Azarifar, Nejat-Yami, & Zolfigol, 2013).

Role in Various Organic Reactions

  • Versatility in Organic Preparations : 1,4-Diazabicyclo[2.2.2]octane is noted for its effectiveness, eco-friendliness, high reactivity, and non-toxic nature in various organic transformations (Baghernejad Bita, 2010).
  • Polymer Depolymerization : Demonstrated its potential in the chemical recycling of poly(bisphenol A carbonate) through alcoholysis, serving as a recyclable organocatalyst (Quaranta, Sgherza, & Tartaro, 2017).
  • Antioxidant and Antibacterial Synthesis : Catalyzes the formation of indolyl-4H-chromene-3-carboxamides, which have shown promising antioxidant and antibacterial activities (Subbareddy & Sumathi, 2017).

Crystallography and Solvation

  • Crystallography and High-Pressure Studies : Investigations into crystal structures and high-pressure-induced transformations have provided insights into the hydrogen-bonding patterns and solvation preferences of 1,4-diazabicyclo[2.2.2]octane derivatives (Olejniczak, Podsiadło, & Katrusiak, 2016).

Mechanism of Action

Target of Action

Dabco is known to function as a highly nucleophilic tertiary amine base . This suggests that it may interact with a variety of molecular targets, particularly those that can undergo reactions with nucleophiles.

Mode of Action

DABCO acts as a catalyst and reagent in various organic transformations . It functions as a nucleophile as well as a base in a variety of processes for the synthesis of a wide array of molecules, including carbocyclic and heterocyclic compounds . Its mode of action involves the formation of quaternary ammonium salts, which can then undergo nucleophilic attack leading to ring-opening reactions .

Biochemical Pathways

Given its role as a catalyst and reagent in organic synthesis, it can be inferred that dabco may influence a variety of biochemical pathways, particularly those involving the synthesis of carbocyclic and heterocyclic compounds .

Result of Action

The molecular and cellular effects of DABCO’s action are largely dependent on the specific reactions it catalyzes. As a catalyst and reagent in organic synthesis, DABCO can facilitate the formation of a wide array of molecules, including carbocyclic and heterocyclic compounds . These molecules can have various effects at the molecular and cellular level, depending on their specific structures and properties.

Action Environment

Environmental factors can influence the action, efficacy, and stability of DABCO. For instance, the rate and efficiency of the reactions catalyzed by DABCO can be influenced by factors such as temperature, pH, and the presence of other molecules . Furthermore, DABCO is known to be hygroscopic, meaning it readily absorbs moisture from the environment, which can affect its stability .

Safety and Hazards

“{1,4-Diazabicyclo[2.2.2]octan-2-yl}methanol” may cause an allergic skin reaction . It is also classified as a flammable solid .

Future Directions

The future directions for “{1,4-Diazabicyclo[2.2.2]octan-2-yl}methanol” and its derivatives could involve further exploration of their potential applications in organic synthesis and polymerization . For instance, their use as catalysts in the formation of polyurethane from alcohol and isocyanate functionalized monomers and pre-polymers could be further investigated .

Properties

IUPAC Name

1,4-diazabicyclo[2.2.2]octan-2-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c10-6-7-5-8-1-3-9(7)4-2-8/h7,10H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPJZCYUPWINKPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCN1CC2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101020240
Record name 1,4-Diazabicyclo[2.2.2]octane-2-methanol
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Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76950-43-1
Record name 1,4-Diazabicyclo[2.2.2]octane-2-methanol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1,4-Diazabicyclo(2.2.2)octane-2-yl)methanol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Diazabicyclo[2.2.2]octane-2-methanol
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Record name 1,4-diazabicyclo[2.2.2]oct-2-ylmethanol
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